(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione
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Overview
Description
(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is a chiral compound with a unique structure that includes an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by selective reduction and cyclization steps. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common to ensure the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, often facilitated by bases or nucleophiles such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Scientific Research Applications
(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-6-Acetoxyhexadecan-5-olide: Another chiral compound with similar stereochemistry but different functional groups.
(3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: A structurally related compound used in research.
Uniqueness
(5R,6S)-5-Methyl-6-propan-2-yloxane-2,4-dione is unique due to its specific oxane ring structure and the presence of both methyl and propan-2-yloxy groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(5R,6S)-5-methyl-6-propan-2-yloxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-6,9H,4H2,1-3H3/t6-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYSYNYQWNPLW-RCOVLWMOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)CC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)CC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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